5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide
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Description
5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications
Mechanisms of Action and Therapeutic Strategies
Research on compounds like 5-fluorouracil (5-FU) has revealed mechanisms of action that could be relevant. 5-FU is used in cancer treatment, and understanding its action has led to strategies enhancing its anticancer activity. However, drug resistance is a significant limitation, and novel genes involved in resistance could offer therapeutic targets or predictive biomarkers for chemotherapy response (Longley, Harkin, & Johnston, 2003).
Role of Cytochrome P450 Enzymes
The role of cytochrome P450 enzymes in mediating the activity of antitumor agents is crucial. For instance, CYP2S1 and CYP2W1 have been identified as key players in the antitumor activity of certain benzothiazole compounds, suggesting that modifications in these enzymes could affect the therapeutic efficacy of related compounds (Tan et al., 2011).
Enhancing Selectivity and Activity
The introduction of fluorine atoms into compounds has been shown to preserve potency and notably increase selectivity for certain targets. This strategy led to the identification of potent and selective inhibitors, such as JTE-522, a COX-2 inhibitor, highlighting the potential for fluorine-containing compounds in therapeutic applications (Hashimoto et al., 2002).
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activity. The presence of a fluorine atom enhances antimicrobial effects, indicating potential applications of fluorine-containing benzamides in antimicrobial therapies (Desai, Rajpara, & Joshi, 2013).
Multifunctional Drug Candidates
Compounds with specific structures and functional groups, such as fluorophenyl groups, have been explored as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. This research indicates the potential for complex fluorine-containing compounds in developing new therapeutic agents (Li et al., 2014).
Properties
IUPAC Name |
5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-15-8-6-13(27(25,26)23-11-3-1-2-4-11)10-14(15)18(24)22-12-5-7-16(20)17(21)9-12/h5-11,23H,1-4H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAVPNCDVFOTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.